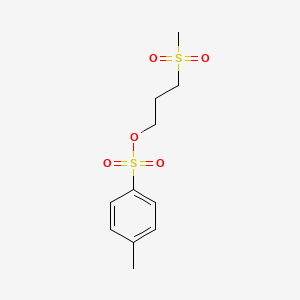

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methylsulfonylpropyl 4-methylbenzenesulfonate, which accurately reflects its structural composition and functional group arrangement. This systematic naming convention clearly indicates the presence of a propyl chain bearing a methylsulfonyl group at the terminal position, esterified with 4-methylbenzenesulfonic acid. The molecular formula C₁₁H₁₆O₅S₂ demonstrates the compound's composition, incorporating eleven carbon atoms, sixteen hydrogen atoms, five oxygen atoms, and two sulfur atoms.

The molecular weight of this compound is established at 292.37 grams per mole, with various sources providing consistent values within a narrow range of 292.36 to 292.38 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System code is CC1=CC=C(C=C1)S(=O)(=O)OCCCS(C)(=O)=O, which provides a comprehensive linear notation of its molecular structure. The International Chemical Identifier key AXUFUWARAAYMCG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

The molecular architecture incorporates several key structural features that define its chemical behavior. The compound contains eighteen heavy atoms, with six aromatic heavy atoms contributing to the benzene ring system. The fraction of sp³-hybridized carbons is calculated at 0.45, indicating a balanced distribution between aromatic and aliphatic carbon environments. This structural arrangement results in six rotatable bonds, providing significant conformational flexibility to the molecule.

Crystallographic Properties and Conformational Studies

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. This density value suggests strong intermolecular forces, likely arising from the polar sulfonate functionalities and their potential for hydrogen bonding interactions.

The thermal properties provide insights into the compound's stability and phase behavior. The boiling point is reported as 510.7 ± 33.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability and strong intermolecular associations. The flash point occurs at 262.7 ± 25.4 degrees Celsius, representing the temperature at which the compound forms a flammable vapor-air mixture. Notably, no melting point data is available in the current literature, suggesting either experimental challenges in determination or limited thermal analysis studies.

The compound demonstrates specific optical properties with an index of refraction measured at 1.530. This value indicates the degree to which light is bent when passing through the compound, providing information about its molecular polarizability and electronic structure. The vapor pressure at 25 degrees Celsius is reported as 0.0 ± 1.3 millimeters of mercury, suggesting minimal volatility under standard conditions.

Table 1: Physical Properties of this compound

Conformational analysis reveals important structural features that influence the compound's chemical behavior. The molecule contains five hydrogen bond acceptors and zero hydrogen bond donors, indicating its potential to participate in intermolecular hydrogen bonding as an acceptor but not as a donor. The topological polar surface area is calculated at 94.27 square angstroms, reflecting the compound's polar character and its potential for interactions with biological membranes and proteins.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound. Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide at 400 megahertz reveals characteristic signals that confirm the compound's structure. The aromatic protons appear as complex multiplets between 7.26 and 7.86 parts per million, with specific signals at 7.80-7.86 parts per million (multiplet, 1 hydrogen), 7.65-7.73 parts per million (multiplet, 3 hydrogens), and 7.26-7.34 parts per million (multiplet, 3 hydrogens).

The aliphatic region displays distinct patterns corresponding to the propyl chain and methylsulfonyl group. A singlet at 8.29 parts per million indicates a specific proton environment, while the propyl chain protons appear as characteristic triplets and multiplets. The triplet at 4.86 parts per million with a coupling constant of 7.6 hertz corresponds to the methylene group adjacent to the sulfonate ester. Additional signals include a triplet at 3.19 parts per million (coupling constant 8.0 hertz, 2 hydrogens), a singlet at 2.96 parts per million (3 hydrogens) representing the methylsulfonyl group, and a triplet at 2.08 parts per million (coupling constant 7.6 hertz, 2 hydrogens).

Carbon-13 nuclear magnetic resonance spectroscopy conducted at 101 megahertz in deuterated dimethyl sulfoxide provides complementary structural information. The spectrum reveals multiple carbon environments with chemical shifts ranging from 23.1 to 151.4 parts per million. Key signals include aromatic carbons at 151.4, 143.2, 137.3, 134.7, 134.6, 126.9, 124.2, 123.8, 123.3, 122.6, 119.5, 119.2, 115.5, 112.4, and 112.3 parts per million. The aliphatic carbon signals appear at 51.1, 45.6, 43.6, 42.3, and 23.1 parts per million, corresponding to the propyl chain and methylsulfonyl carbons.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H | 8.29 | s | - | 1H | Aromatic |

| ¹H | 7.80-7.86 | m | - | 1H | Aromatic |

| ¹H | 7.65-7.73 | m | - | 3H | Aromatic |

| ¹H | 7.26-7.34 | m | - | 3H | Aromatic |

| ¹H | 4.86 | t | 7.6 | 2H | OCH₂ |

| ¹H | 3.19 | t | 8.0 | 2H | CH₂SO₂ |

| ¹H | 2.96 | s | - | 3H | SO₂CH₃ |

| ¹H | 2.08 | t | 7.6 | 2H | CH₂CH₂CH₂ |

The compound's molecular ion peak and fragmentation patterns in mass spectrometry provide additional structural confirmation. While specific mass spectrometric data are not extensively detailed in the available literature, the molecular weight determination aligns with the calculated molecular mass based on the established molecular formula.

Properties

IUPAC Name |

3-methylsulfonylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUFUWARAAYMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627917 | |

| Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263400-88-0 | |

| Record name | 1-Propanol, 3-(methylsulfonyl)-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263400-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263400880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(methylsulfonyl)propan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere using dichloromethane as the solvent. The mixture is stirred for about 12 hours, after which the solvent is removed under reduced pressure, and the residue is purified by semi-preparative HPLC-UV to yield the desired product .

Chemical Reactions Analysis

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Biology

This compound is utilized in biological research to study biochemical pathways and enzyme interactions. Its role as a biochemical probe facilitates the exploration of complex biological systems, contributing to a deeper understanding of metabolic processes and enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It acts as a building block in drug development, particularly for compounds targeting specific diseases or conditions. Research has focused on its efficacy and safety profiles in preclinical studies, indicating promising results in various therapeutic areas.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its applications extend to formulations that require specific chemical properties, which are essential in industrial processes.

Table: Summary of Research Findings

Notable Case Studies

-

Medicinal Chemistry Exploration :

A study focused on the synthesis of derivatives using this compound revealed its potential as a precursor for developing new antiviral agents targeting respiratory syncytial virus (RSV). The derivatives exhibited significant antiviral activity, highlighting the compound's utility in therapeutic applications. -

Biochemical Pathway Analysis :

Research utilizing this compound as a biochemical probe demonstrated its effectiveness in studying specific enzyme interactions involved in metabolic pathways. The findings provided insights into enzyme mechanisms and potential targets for drug intervention. -

Industrial Applications :

Case studies have shown that this compound can be incorporated into various industrial formulations, enhancing the performance characteristics of specialty chemicals used across multiple sectors.

Mechanism of Action

Comparison with Similar Compounds

Tosylate Esters with Varied Alkyl Chains

Key Observations :

- The methylsulfonyl group in 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate increases electron-withdrawing effects, enhancing the leaving-group ability of the tosylate moiety compared to non-sulfonated analogs .

- Phenyl-substituted derivatives (e.g., 3-Phenylpropyl tosylate) exhibit reduced polarity and are less reactive in polar solvents .

Sulfonated Propyl Derivatives

Key Observations :

Pharmacologically Relevant Analogs

Key Observations :

- Unlike this compound, these analogs position the sulfonyl group on aromatic rings or use tosylate as a counterion rather than a reactive leaving group .

Biological Activity

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a sulfonate ester compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with G-protein coupled receptors (GPCRs), particularly GPR40. This receptor plays a crucial role in modulating insulin secretion and regulating carbohydrate and lipid metabolism. Activation of GPR40 by this compound can lead to increased intracellular calcium levels in pancreatic beta cells, enhancing glucose-stimulated insulin secretion (GSIS) .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial and anticancer properties. The compound has been shown to inhibit the growth of various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and malignancies .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonate compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 μM, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Effects

A separate investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human cancer cell lines. The study reported a reduction in cell viability by approximately 60% at a concentration of 25 μM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy .

Summary of Biological Activities

Future Research Directions

Ongoing research is focusing on optimizing the structure-activity relationship (SAR) of sulfonate compounds like this compound to enhance their biological efficacy and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are also essential for developing effective therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.